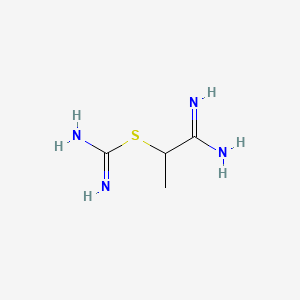
(2-((2-Aminoethyl)amino)ethanol-N,N')dichlorodihydroxyplatinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum is a platinum-based compound that has garnered interest in various scientific fields due to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum typically involves the reaction of platinum salts with (2-Aminoethyl)aminoethanol under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then purified using various techniques such as crystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of (2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, and involves the use of industrial-grade reagents and equipment. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反应分析
Types of Reactions
(2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different platinum complexes.
Reduction: It can be reduced to lower oxidation states of platinum.
Substitution: The chlorine atoms in the compound can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands such as ammonia, phosphines, and thiols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes.
科学研究应用
(2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Studied for its interactions with biological molecules such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to form cross-links with DNA, leading to apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials and nanotechnology.
作用机制
The mechanism of action of (2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum involves its interaction with cellular components, particularly DNA. The compound forms covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately triggering cell death through apoptosis. The compound also interacts with various proteins and enzymes, further contributing to its cytotoxic effects.
相似化合物的比较
Similar Compounds
Cisplatin: Another platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: A derivative of cisplatin with reduced side effects.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
(2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum is unique due to its specific ligand structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other platinum-based compounds. Its ability to form stable complexes with various ligands also makes it a versatile compound for research and industrial applications.
属性
CAS 编号 |
88475-03-0 |
|---|---|
分子式 |
C4H14Cl2N2O3Pt-2 |
分子量 |
404.15 g/mol |
IUPAC 名称 |
2-(2-aminoethylamino)ethanol;platinum(2+);dichloride;dihydroxide |
InChI |
InChI=1S/C4H12N2O.2ClH.2H2O.Pt/c5-1-2-6-3-4-7;;;;;/h6-7H,1-5H2;2*1H;2*1H2;/q;;;;;+2/p-4 |
InChI 键 |
QRMIVHDSUFGYRE-UHFFFAOYSA-J |
规范 SMILES |
C(CNCCO)N.[OH-].[OH-].[Cl-].[Cl-].[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



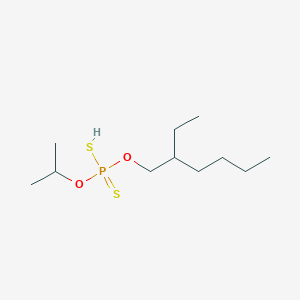
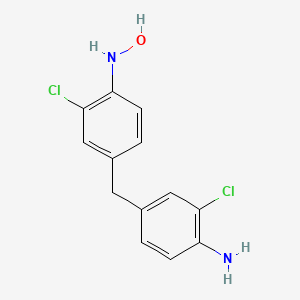
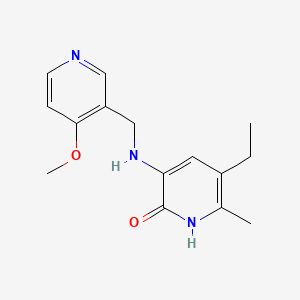
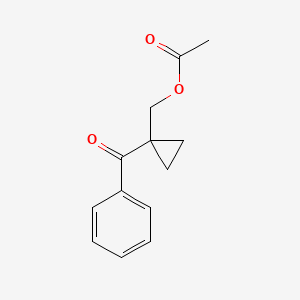
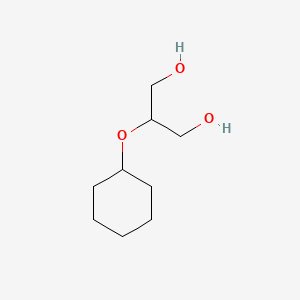

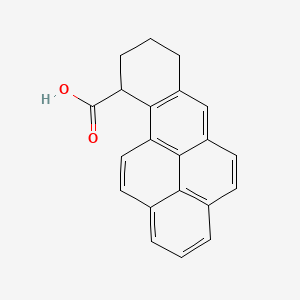


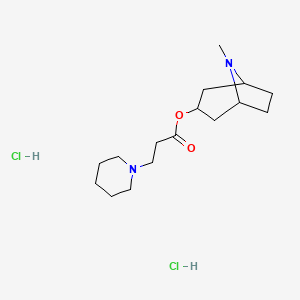
![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)

